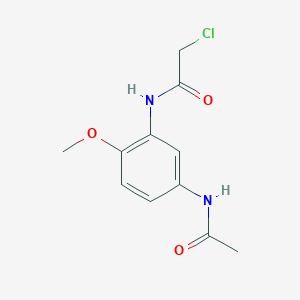

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is an organic compound with a molecular formula of C11H13ClN2O3 It is a derivative of acetamide and is characterized by the presence of a chloro group, an acetamido group, and a methoxy group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves the reaction of 5-acetamido-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

Substitution Reactions

The chloro group at the α-position of the acetamide moiety is highly susceptible to nucleophilic substitution. This reactivity is leveraged to synthesize derivatives with modified biological or physicochemical properties.

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions, yielding primary amines or carboxylic acids.

Oxidation and Reduction

The compound’s acetamido and methoxy groups influence its redox behavior.

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions due to its electron-deficient aromatic ring.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes informs its reactivity in biological systems:

Key Structural Insights from Crystallography

-

Planarity : The methoxyphenyl ring adopts a near-planar conformation, facilitating π-π stacking in solid-state structures.

-

Torsional Angles : The acetamido group is twisted 28° from the phenyl ring, sterically shielding the chloro group from nucleophilic attack.

科学的研究の応用

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex chemical entities, enabling the development of novel materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : Research has focused on its interactions with biological macromolecules, particularly its potential to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for therapeutic applications .

Medicine

- Therapeutic Properties : Investigations into its antimicrobial and anti-inflammatory properties have shown promising results, suggesting potential uses in treating various diseases.

Industry

- Specialty Chemicals Development : The compound is utilized in the formulation of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies

作用機序

The mechanism of action of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Similar Compounds

- 2-chloro-N-(2-methoxyphenyl)acetamide

- 2-chloro-N-(4-methoxyphenyl)acetamide

- 2-chloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is unique due to the presence of both acetamido and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

生物活性

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is a synthetic compound with significant biological activity, primarily explored for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological interactions, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClN2O3 and a molecular weight of approximately 256.685 g/mol. Its structure features a chloro group and an acetamido group attached to a methoxy-substituted phenyl ring, enhancing its reactivity and solubility in biological systems .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities. The presence of the methoxy group is believed to enhance its bioavailability and interaction with biological targets. Studies have shown that derivatives of this compound can serve as effective non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering better activity with fewer side effects compared to traditional NSAIDs .

Interaction with Biological Macromolecules

Interaction studies have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may influence its pharmacological properties, enhancing its efficacy as a drug candidate. Ongoing studies are focused on elucidating the binding affinity to specific receptors or enzymes .

Synthesis Methods

Several synthesis methods have been reported for this compound:

- Method 1 : Synthesis from substituted phenols and chloroacetic acid using acetone and anhydrous potassium carbonate.

- Method 2 : Modification of existing acetamide derivatives to enhance biological activity through structural optimization.

These methods aim to create derivatives with improved pharmacological profiles, particularly targeting antimicrobial and anti-inflammatory activities .

In Silico Studies

In silico studies have indicated that derivatives of this compound possess better bioavailability and binding affinity with COX-2 receptors compared to other compounds. This suggests potential applications in pain management and inflammation reduction.

Anticancer Activity

Recent research has explored the anticancer potential of compounds similar to this compound. For instance, compounds designed based on similar structural motifs showed promising results against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and A549 (lung). The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their key features and biological activities:

| Compound Name | Similarity | Key Features |

|---|---|---|

| N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide | 0.84 | Contains amino and ether functionalities |

| N-(5-Chloro-2-methoxyphenyl)acetamide | 0.81 | Lacks acetamido group; simpler structure |

| 2-((3-Amino-4-methoxyphenyl)amino)ethanol | 0.78 | Contains amino groups; potential for hydrogen bonding |

| N-(2-Amino-4-methoxyphenyl)acetamide | 0.77 | Similar aromatic structure; different substituents |

| N,N'-(Oxybis(4,1-phenylene))diacetamide | 0.77 | More complex structure; different functional groups |

The unique combination of chloro and acetamido functionalities in this compound may confer distinct biological activities compared to these similar compounds .

特性

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-7(15)13-8-3-4-10(17-2)9(5-8)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMHBSLZFPHMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。